Thermal Stability Advantage vs. Diphenyl Analog
The target compound exhibits a melting point of 191 °C—a 24 °C elevation relative to that of its closest commercial analog, 4-(4-bromophenyl)-2,6-diphenylpyrimidine (167 °C) . This difference is consistent with enhanced intermolecular forces imparted by the extended biphenyl system, and it implies superior resistance to crystallization and morphological degradation in thin‑film devices that undergo thermal cycling during operation or fabrication.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 191 °C (Melting point, neat solid) |
| Comparator Or Baseline | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (CAS 58536-46-2): 167 °C (Melting point, neat solid) |
| Quantified Difference | +24 °C (ΔTₘ) |
| Conditions | Solid‑state measurement, neat compound; values from certified vendor specifications (TCI Chemicals) . |
Why This Matters
Higher melting point predicts enhanced thermal robustness and morphological stability during vacuum‑deposition processes essential for OLED manufacturing, giving procurement priority when thermal budget is a critical design parameter.
